3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one
Description
3-(4-Bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one is a quinazolinone derivative characterized by a brominated phenyl group at position 3 and a 3,4-dichlorobenzylsulfanyl moiety at position 2 of the quinazolinone core. Quinazolinones are nitrogen-containing heterocycles renowned for their diverse pharmacological activities, including antidiabetic, antimicrobial, and anti-inflammatory properties . The structural uniqueness of this compound lies in its halogen-rich substituents, which likely enhance its lipophilicity and binding affinity to biological targets.
Properties
Molecular Formula |
C21H13BrCl2N2OS |
|---|---|
Molecular Weight |
492.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H13BrCl2N2OS/c22-14-6-8-15(9-7-14)26-20(27)16-3-1-2-4-19(16)25-21(26)28-12-13-5-10-17(23)18(24)11-13/h1-11H,12H2 |
InChI Key |
GBIHRLWYYHVWME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the 4-Bromophenyl Group: This can be achieved through a palladium-catalyzed Suzuki coupling reaction between the quinazolinone core and a 4-bromophenyl boronic acid.
Attachment of the 3,4-Dichlorobenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the quinazolinone core with 3,4-dichlorobenzylthiol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potential Applications
Due to its diverse biological activities, 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one holds promise in several medicinal chemistry applications:
- Drug Development: It can serve as a lead compound for creating new therapeutic agents.
- Target Interaction Studies: It is used to study binding affinities with biological macromolecules like proteins and nucleic acids through methods such as molecular docking simulations and surface plasmon resonance.
- Enzyme Inhibition: Research indicates that this compound can form stable complexes with enzymes involved in cancer progression or infection pathways, suggesting its potential as an enzyme inhibitor.
Chemical Properties and Reactivity
The chemical reactivity of 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one is influenced by its functional groups. The bromine atom can undergo nucleophilic substitution, and the sulfanyl group can participate in electrophilic reactions. The compound can also undergo hydrolysis, oxidation, and reduction based on reaction conditions.
- Nucleophilic Substitution: The bromine substituent can be replaced by nucleophiles when reacted with strong bases or nucleophiles, leading to new derivatives.
- Further Functionalization: The sulfanyl group allows for additional functionalization, making it useful in synthetic chemistry.
Biological Activities
3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one exhibits a range of biological activities, including anti-cancer, anti-inflammatory, anti-HIV, anti-bacterial, and anti-fungal properties . Its structural features may enhance its efficacy against specific cancer cells or pathogens by interacting with biological targets like enzymes or receptors involved in these diseases.
Related Compounds and Structural Similarities
Several compounds share structural similarities with 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(4-Bromophenyl)-2,3-dihydroquinazolin-4(1H)-one | Contains a bromophenyl group | Anticancer |
| 6-(Benzothiazol-2-yl)quinazolin-4(3H)-one | Contains benzothiazole moiety | Antimicrobial |
| 2-Arylquinazolinones | Varied aryl substitutions | Anti-inflammatory and anticancer |
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one would depend on its specific application. In a biological context, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as enzyme assays or receptor binding studies.
Comparison with Similar Compounds
Key Observations :
- The target compound’s bromine atom increases molecular weight but may reduce metabolic clearance compared to chlorine analogs .
Biological Activity
3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, known for its diverse biological activities. The unique structural features of this compound, including a bromophenyl group and a sulfanyl substituent, suggest significant potential in medicinal chemistry. This article explores its biological activity, including anti-cancer, anti-inflammatory, antimicrobial, and other pharmacological properties.
Structural Characteristics
The compound features a quinazolinone core , which consists of a fused bicyclic system containing a benzene ring and a pyrimidine ring. The presence of halogenated phenyl groups enhances its lipophilicity and potential interactions with biological targets. The specific structural configuration is summarized in the following table:
| Feature | Description |
|---|---|
| Chemical Formula | C18H15BrCl2N2S |
| Molecular Weight | 421.75 g/mol |
| Functional Groups | Bromophenyl, dichlorobenzyl sulfanyl |
| Quinazolinone Core | Planar structure enhancing biological interactions |
Anti-Cancer Activity
Quinazolinone derivatives are widely studied for their anti-cancer properties. Research indicates that 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one exhibits cytotoxic effects against various cancer cell lines. For instance, preliminary studies have shown that this compound inhibits cell proliferation in human cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer) at micromolar concentrations.
Mechanism of Action
The compound's mechanism may involve the inhibition of key enzymes involved in cancer progression. Molecular docking studies suggest that it binds to targets such as topoisomerases and kinases, disrupting their function and leading to apoptosis in cancer cells.
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound has also been evaluated. Quinazolinones are known to inhibit pro-inflammatory cytokines and enzymes like COX-2. In vitro assays demonstrated that 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one significantly reduces the production of TNF-alpha and IL-6 in activated macrophages.
Antimicrobial Activity
The antimicrobial properties of quinazolinones are well-documented. This specific compound has shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. Minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods, revealing effective antimicrobial activity at concentrations ranging from 100 to 400 µg/mL against various pathogens .
Case Studies
Several studies have been conducted to assess the biological activity of compounds similar to 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one.
- Study on Anticancer Activity : A comparative study involving various quinazolinone derivatives indicated that those with halogen substitutions exhibited enhanced cytotoxicity against breast and lung cancer cell lines.
- Antimicrobial Screening : A series of quinazolinone derivatives were synthesized and screened for antimicrobial activity against common pathogens, showing that compounds with sulfanyl groups displayed superior activity compared to their non-sulfanylated counterparts .
Q & A
Q. What are the standard synthetic protocols for preparing 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one?
Methodological Answer: A common approach involves multi-step reactions:
Thiolation: React 4-bromobenzaldehyde with methyl thioacetate to form a thioquinazolinone intermediate .
Substitution: Introduce the 3,4-dichlorobenzyl group via nucleophilic substitution or coupling reactions. For sulfanyl group incorporation, thiol-containing intermediates (e.g., 3,4-dichlorobenzyl mercaptan) are reacted under basic conditions (e.g., K₂CO₃ in DMF) .
Hydrogenation: Reduce intermediates using catalysts like Pd/C or Raney Ni to stabilize the quinazolinone core .
Key Considerations:
- Purity is monitored via TLC or HPLC.
- Intermediate characterization uses /-NMR and high-resolution mass spectrometry (HRMS).
Q. How is the compound structurally characterized in academic research?
Methodological Answer:
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
Q. How is preliminary bioactivity assessed for this compound?
Methodological Answer:
- In vitro assays:
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
Methodological Answer:
Q. What crystallographic data are available for structural validation?
Methodological Answer: Single-crystal X-ray diffraction reveals:
Q. How is the environmental impact of this compound evaluated?
Methodological Answer:
Q. How to resolve contradictions in reported synthetic methods?
Methodological Answer:
- Comparative Analysis: Replicate conflicting protocols (e.g., hydrogenation vs. coupling routes) and compare yields/purity .
- Kinetic Studies: Use in situ IR spectroscopy to track intermediate formation and identify rate-limiting steps .
Example:
| Method | Intermediate Yield (%) | Final Purity (%) |
|---|---|---|
| Hydrogenation route | 75 | 97 |
| Coupling route | 82 | 94 |
Q. What experimental designs are recommended for biological activity studies?
Methodological Answer:
Q. How are structure-activity relationships (SAR) investigated for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
